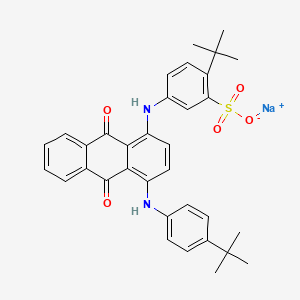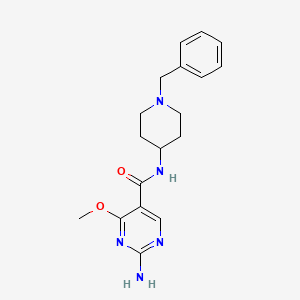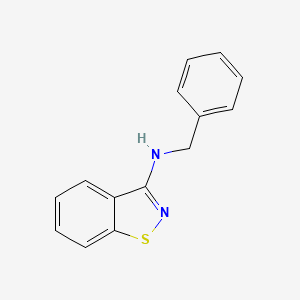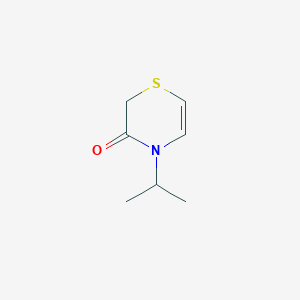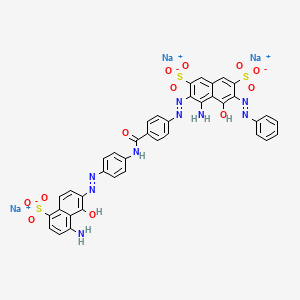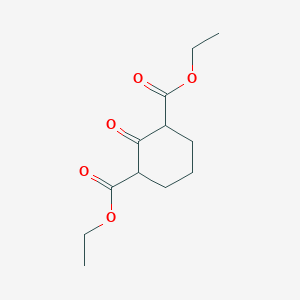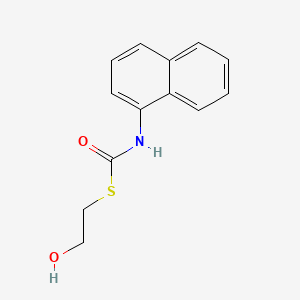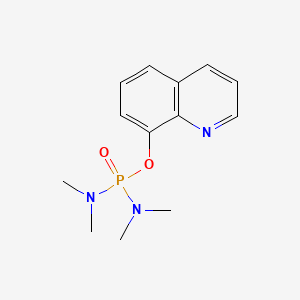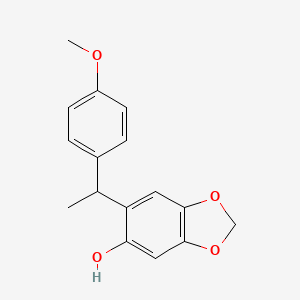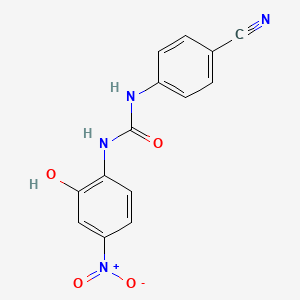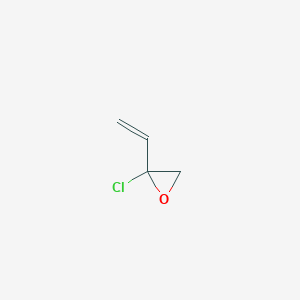
2-Chloro-2-ethenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-ethenyloxirane typically involves the reaction of chloroprene with an oxidizing agent. One common method is the epoxidation of chloroprene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of chloroprene and the oxidizing agent into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-ethenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of diols or higher epoxides.
Reduction: Conversion to diols.
Substitution: Formation of various substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-ethenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-2-ethenyloxirane involves its reactivity with nucleophiles due to the strained epoxide ring. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile involved. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroprene: A precursor in the synthesis of 2-chloro-2-ethenyloxirane.
2-Chloroethanol: Another chlorinated compound with different reactivity and applications.
Epichlorohydrin: A similar epoxide with a chlorine substituent, used in the production of epoxy resins.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
70007-78-2 |
|---|---|
Molekularformel |
C4H5ClO |
Molekulargewicht |
104.53 g/mol |
IUPAC-Name |
2-chloro-2-ethenyloxirane |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6-4/h2H,1,3H2 |
InChI-Schlüssel |
LUNAZOQJFVKQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


